![molecular formula C5H4ClN5 B13092946 4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly as kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate to form the desired pyrazolo[3,4-d]pyrimidine core . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) for cancer treatment
Biological Research: The compound is used in studies to understand cell cycle regulation and apoptosis induction.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and selectivity.
Chemical Biology: Researchers use it to probe the molecular mechanisms of various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, enhancing its binding affinity and inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern and its potent activity as a CDK inhibitor. Compared to similar compounds, it exhibits superior cytotoxic activities against various cancer cell lines and has shown promising results in preclinical studies .
Properties
Molecular Formula |
C5H4ClN5 |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H2,(H2,7,9,10) |
InChI Key |
ZSZVXHRMSUWSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=C(N=C2Cl)N)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
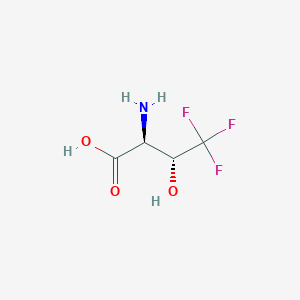
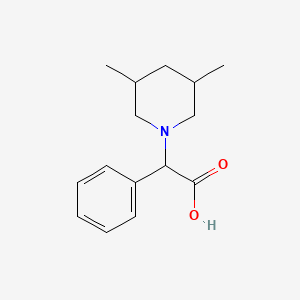
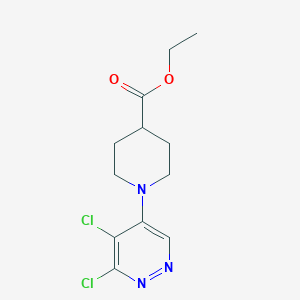
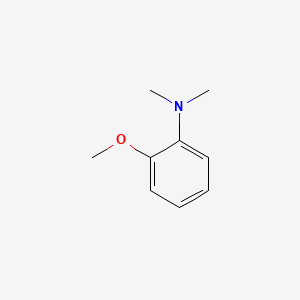
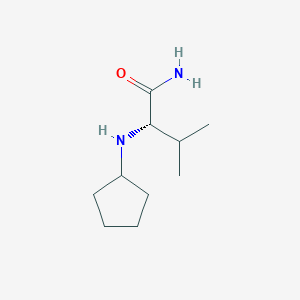
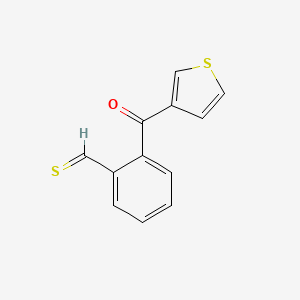
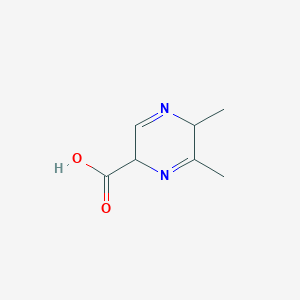
![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
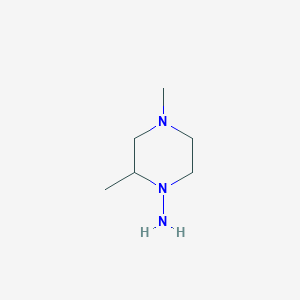
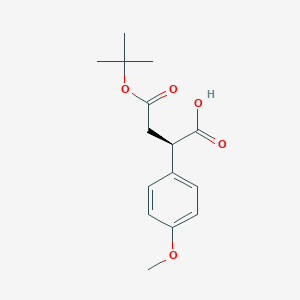
![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)
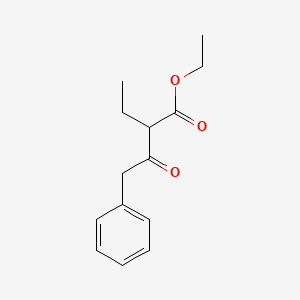
![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
